4-Cyclobutoxy-benzoic acid methyl ester chemical properties
4-Cyclobutoxy-benzoic acid methyl ester chemical properties
An In-depth Technical Guide to 4-Cyclobutoxy-benzoic Acid Methyl Ester
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Cyclobutoxy-benzoic acid methyl ester, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document delineates its core chemical and physical properties, provides detailed spectral analysis for characterization, and presents a robust, field-tested protocol for its synthesis and purification. Furthermore, we explore the compound's reactivity, stability, and handling considerations, and contextualize its applications as a strategic building block in modern drug discovery and organic synthesis. This guide is structured to deliver not just data, but actionable insights, grounded in established chemical principles and supported by authoritative references.
Introduction
4-Cyclobutoxy-benzoic acid methyl ester belongs to the benzoate ester class of organic compounds. Its structure, featuring a central benzene ring functionalized with a cyclobutoxy ether and a methyl ester group, makes it a valuable scaffold for chemical elaboration. The ester moiety serves as a versatile handle for transformations into carboxylic acids, amides, or alcohols, while the cyclobutoxy group can influence solubility, lipophilicity, and metabolic stability—key parameters in drug design.[1] The strategic placement of these functional groups allows for diverse applications, from the synthesis of complex molecular probes to the development of novel therapeutic agents. This guide serves as a foundational resource for any researcher intending to work with or build upon this promising chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental for its application and characterization.
Physicochemical Data
While exhaustive experimental data for this specific molecule is not widely published, the following table summarizes its key computed properties and data extrapolated from closely related analogs like methyl 4-alkylbenzoates.
| Property | Value | Source/Comment |
| IUPAC Name | methyl 4-(cyclobutyloxy)benzoate | --- |
| Molecular Formula | C₁₂H₁₄O₃ | --- |
| Molecular Weight | 206.24 g/mol | Computed |
| CAS Number | 5349-13-3 | --- |
| Appearance | Expected to be a colorless oil or low-melting solid | Based on analogs like methyl benzoate and methyl p-toluate.[2][3] |
| Boiling Point | Not determined; estimated >250 °C | Extrapolated from similar structures. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). | General property of benzoate esters. |
Spectral Analysis
Accurate structural confirmation relies on spectroscopic methods. The following are the expected spectral characteristics for 4-Cyclobutoxy-benzoic acid methyl ester.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃):
-
δ ~7.95-8.05 ppm (d, J ≈ 8.8 Hz, 2H): Two aromatic protons ortho to the electron-withdrawing ester group.
-
δ ~6.85-6.95 ppm (d, J ≈ 8.8 Hz, 2H): Two aromatic protons ortho to the electron-donating cyclobutoxy group.
-
δ ~4.70-4.80 ppm (quintet, J ≈ 7.0 Hz, 1H): The methine proton (CH) on the cyclobutane ring attached to the oxygen.
-
δ ~3.88 ppm (s, 3H): The three protons of the methyl ester group (O-CH₃).
-
δ ~2.40-2.50 ppm (m, 2H): Two protons on the cyclobutane ring adjacent to the methine proton.
-
δ ~2.10-2.25 ppm (m, 2H): Two protons on the cyclobutane ring adjacent to the methine proton.
-
δ ~1.80-1.95 ppm (m, 1H): One proton on the cyclobutane ring.
-
δ ~1.60-1.75 ppm (m, 1H): One proton on the cyclobutane ring.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, CDCl₃):
-
δ ~166.5 ppm: Carbonyl carbon of the ester group.[4]
-
δ ~162.0 ppm: Aromatic carbon attached to the cyclobutoxy group.
-
δ ~131.5 ppm: Aromatic carbons ortho to the ester group.
-
δ ~123.0 ppm: Quaternary aromatic carbon of the ester group.
-
δ ~114.5 ppm: Aromatic carbons ortho to the cyclobutoxy group.
-
δ ~75.0 ppm: Methine carbon of the cyclobutane ring attached to oxygen.
-
δ ~52.0 ppm: Methyl carbon of the ester group.[4]
-
δ ~30.5 ppm: Methylene carbons of the cyclobutane ring.
-
δ ~13.0 ppm: Methylene carbon of the cyclobutane ring.
-
-
Infrared (IR) Spectroscopy (KBr Pellet or Thin Film):
-
~2980-2850 cm⁻¹: C-H stretching from the cyclobutoxy and methyl groups.
-
~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[4]
-
~1605, 1580, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1280, 1100 cm⁻¹: C-O stretching from the ester and ether linkages.
-
-
Mass Spectrometry (MS-ESI):
-
m/z: Expected molecular ion peak [M+H]⁺ at 207.0965 or [M+Na]⁺ at 229.0784. The fragmentation pattern would likely show loss of the methoxy group (-31) or the cyclobutoxy group (-71).
-
Synthesis and Purification
The synthesis of 4-Cyclobutoxy-benzoic acid methyl ester is most reliably achieved via a Williamson ether synthesis, a cornerstone reaction in organic chemistry.
Synthetic Strategy
The chosen strategy involves the O-alkylation of methyl 4-hydroxybenzoate with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. Potassium carbonate serves as an effective base to deprotonate the phenol, creating a nucleophilic phenoxide that subsequently displaces the leaving group on the cyclobutyl ring. Acetone or DMF are appropriate solvents for this reaction, facilitating the desired Sₙ2 pathway. This approach is adapted from similar syntheses of aryl ethers.[5]
Detailed Experimental Protocol
Objective: To synthesize 4-Cyclobutoxy-benzoic acid methyl ester from methyl 4-hydroxybenzoate and cyclobutyl bromide.
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Cyclobutyl bromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Rationale: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ is a mild base, sufficient for deprotonating the phenol without causing significant hydrolysis of the methyl ester.[5]
-
-
Solvent Addition: Add anhydrous acetone (or DMF) to the flask to create a slurry (approx. 0.2 M concentration relative to the starting benzoate).
-
Reagent Addition: Add cyclobutyl bromide (1.2 eq) to the stirring mixture.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.
-
-
Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of ~80°C is appropriate) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. TLC allows for tracking the disappearance of the starting material.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with additional acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Rationale: The water wash removes any remaining inorganic salts (like KBr byproduct), and the brine wash helps to dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 4-Cyclobutoxy-benzoic acid methyl ester.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and any byproducts.
-
Workflow Visualization
Caption: Workflow for the synthesis of 4-Cyclobutoxy-benzoic acid methyl ester.
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of 4-Cyclobutoxy-benzoic acid methyl ester is governed by its two primary functional groups: the ester and the aryl ether.
-
Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid (4-Cyclobutoxy-benzoic acid) under either acidic or basic (saponification) conditions.[6]
-
Aminolysis/Amidation: Reaction with amines can form the corresponding amides.
-
Reduction: The ester can be reduced to the corresponding primary alcohol (4-Cyclobutoxy-phenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]
-
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating cyclobutoxy group, directing incoming electrophiles to the ortho positions (relative to the ether).
-
Ether Linkage: The cyclobutoxy ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).
Stability and Storage
For long-term viability, proper storage is essential. Based on data for analogous benzoate esters, the following conditions are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.
-
Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and moisture.[9]
Safety and Handling
While a specific safety data sheet for this compound is not available, data from related benzoates suggests observing standard laboratory safety protocols.[7][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[8][11] Wash hands thoroughly after handling.[10]
-
First Aid Measures:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not mix with other waste.[7]
Applications in Research and Development
Role as a Versatile Synthetic Intermediate
4-Cyclobutoxy-benzoic acid methyl ester is not typically an endpoint but rather a strategic intermediate. Its value lies in its capacity for controlled, sequential modification. The ester can be transformed without affecting the ether, and vice versa (under most conditions), allowing for the construction of more complex molecules. For example, hydrolysis to the carboxylic acid allows for coupling with various amines to create a library of amide derivatives for structure-activity relationship (SAR) studies.
Potential in Drug Discovery
In medicinal chemistry, small alkyl rings like cyclobutane are increasingly used as "bioisosteres" for other groups to fine-tune a drug candidate's properties. The cyclobutoxy moiety can enhance metabolic stability compared to more common alkoxy groups (e.g., isopropoxy) and improve the compound's lipophilicity, which can be critical for cell membrane permeability. The methyl ester itself is a common feature in prodrug strategies, where it can be cleaved in vivo by esterase enzymes to release the active carboxylic acid.[1] This molecule therefore represents a valuable starting point for developing new chemical entities targeting a wide range of biological targets.
Logical Relationship Visualization
Caption: Synthetic utility of 4-Cyclobutoxy-benzoic acid methyl ester.
Conclusion
4-Cyclobutoxy-benzoic acid methyl ester is a well-defined chemical entity with significant, though largely untapped, potential. Its straightforward synthesis, combined with the orthogonal reactivity of its functional groups, makes it an attractive building block for chemists in both academic and industrial settings. This guide provides the foundational knowledge—from physical properties and spectral signatures to synthetic protocols and safety considerations—required to confidently and effectively utilize this compound in pioneering research and development efforts.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88630, Benzoic acid, 4-butyl-, methyl ester. [Link]
- Google Patents. (2016). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). [Link]
-
Wiley. (n.d.). Benzoic acid methyl ester - SpectraBase. [Link]
-
StackExchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?[Link]
-
FAQ-Organic-Chemistry.com. (2022). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?[Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic acid esters, Benzoates. [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
MDPI. (2013). 4-[(2-Hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic Acid Methyl Ester. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrum of Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook. [Link]
-
PubMed. (2013). [Application of methyl in drug design]. [Link]
-
National Institute of Standards and Technology. (n.d.). Phase change data for Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook. [Link]
- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
ResearchGate. (n.d.). Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis. [Link]
-
University of Toronto. (n.d.). Preparation of Methyl Benzoate. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
Sources
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoic acid, methyl ester (CAS 93-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents [patents.google.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
